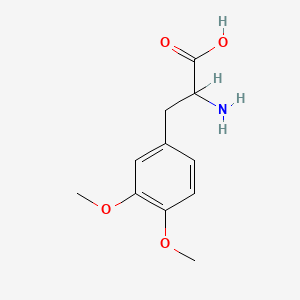

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

描述

Key Geometric Features:

Tetrahedral Geometry at C2 :

Conformational Flexibility :

Comparative Analysis with Structural Analogues

This compound shares structural similarities with phenylalanine derivatives and neurotransmitter precursors. Below is a comparative analysis of key properties:

| Compound | Molecular Weight | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | 225.24 g/mol | Carboxylic acid, amino group, 3,4-dimethoxyphenyl | Methoxy groups replace hydroxyl groups in L-DOPA |

| L-DOPA (3,4-Dihydroxyphenylalanine) | 197.19 g/mol | Carboxylic acid, amino group, 3,4-dihydroxyphenyl | Hydroxyl groups enhance solubility and reactivity |

| Phenylalanine | 165.19 g/mol | Carboxylic acid, amino group, phenyl ring | Lack of electron-donating methoxy groups |

Reactivity and Physicochemical Properties:

- Solubility : Methoxy groups reduce hydrogen-bonding capacity compared to hydroxyl-containing analogues, leading to lower aqueous solubility.

- Thermal Stability : Melting point ranges between 254–257°C , comparable to other substituted phenylalanines.

X-ray Crystallography and Solid-State Conformational Studies

While direct X-ray data for the compound is limited, insights can be inferred from related structures:

Ethyl 2-Amino-3-(3,4-Dimethoxyphenyl)Propanoate :

Packing Arrangements :

Computational Molecular Modeling and Quantum Mechanical Calculations

Quantum mechanical studies provide theoretical insights into electronic structure and reactivity:

DFT Calculations :

Reaction Pathway Analysis :

属性

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTFNYVAFGYEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018930 | |

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-59-4 | |

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6Z38VT4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:

Condensation Reaction: 3,4-dimethoxybenzaldehyde is condensed with benzoylglycine to form an azlactone intermediate.

Hydrolysis and Reduction: The azlactone is hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid.

Removal of Protective Groups: The protective groups are removed using hydrobromic acid followed by treatment with aqueous ammonia to obtain the final product.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

Reduction: Reduction reactions can target the carboxyl group to form alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at positions ortho to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

科学研究应用

Neuroscience Research

The compound has been extensively studied for its potential neuroprotective effects. Research indicates that it may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its analogs are investigated for their ability to modulate neurotransmitter systems, which is crucial for developing new therapeutic strategies .

Pharmaceutical Development

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid serves as a critical intermediate in synthesizing pharmaceuticals targeting the central nervous system. Its unique structure allows for modifications that enhance bioactivity and specificity towards target receptors .

Biochemical Studies

In biochemical research, this compound is used to explore amino acid metabolism and its implications in metabolic disorders. Studies have shown its involvement in various metabolic pathways, providing insights into conditions like diabetes and obesity .

Natural Product Synthesis

The compound is utilized in synthesizing complex natural products, aiding in the discovery of new therapeutic agents. Researchers employ it to create derivatives that may exhibit novel biological activities .

Analytical Chemistry

In analytical chemistry, it serves as a standard for quantifying similar compounds, ensuring accuracy in research and quality control processes. This application is vital for maintaining consistency in experimental results .

Data Table: Applications Overview

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective properties of this compound on neuronal cultures exposed to oxidative stress. The results indicated significant reductions in cell death and oxidative markers when treated with the compound, suggesting its potential as a therapeutic agent against neurodegeneration .

Case Study 2: Synthesis of Novel Pharmaceuticals

Research conducted at a pharmaceutical lab demonstrated the utility of this compound as an intermediate in synthesizing new drug candidates aimed at treating anxiety disorders. The synthesized compounds exhibited enhanced binding affinity to serotonin receptors compared to existing medications .

作用机制

The mechanism of action of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in neurotransmitter synthesis and metabolism.

相似化合物的比较

Key Characteristics :

- Physical Properties : Appears as a white to off-white solid with a melting point of 254–257°C .

- Synthesis: Common methods include Strecker synthesis and coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

- Applications : Used in peptide synthesis, biochemical research, and as a precursor for pharmaceuticals targeting multidrug resistance in cancer .

Comparison with Similar Compounds

The biological and chemical properties of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid are best understood through comparisons with structurally related compounds. Key differences arise from variations in substituent groups, substitution patterns, and stereochemistry.

Structural Analogues with Modified Methoxy Groups

Table 1: Impact of Methoxy Substitution Patterns

Key Insights :

- The 3,4-dimethoxy configuration in the target compound enhances its affinity for aromatic receptors compared to 3,5-dimethoxy derivatives .

- The amino group is critical for neuroactive properties, as its absence (e.g., in 3-(3,4-dimethoxyphenyl)propanoic acid) diminishes receptor interactions .

Analogues with Halogen or Hydroxy Substitutions

Table 2: Halogen/Hydroxy vs. Methoxy Substituents

Key Insights :

- Halogen atoms (e.g., chloro, fluoro) increase compound stability and target affinity but may reduce biocompatibility .

- Hydroxy groups enhance antioxidant capacity but limit blood-brain barrier penetration compared to methoxy-substituted analogues .

Stereochemical and Backbone Modifications

Table 3: Impact of Stereochemistry and Backbone Alterations

生物活性

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (also known as DL-3-(3,4-dimethoxyphenyl)-2-methylalanine) is an organic compound with the molecular formula C₁₁H₁₅NO₄. This compound has garnered attention due to its potential neuroprotective properties and its role as a modulator of neurotransmitter systems, particularly serotonin and dopamine levels in the brain. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

- Molecular Weight : Approximately 225.241 g/mol

- Chemical Structure :

- Contains a propanoic acid backbone with an amino group and a 3,4-dimethoxyphenyl substituent.

The presence of dimethoxy groups enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects. It has been shown to modulate neurotransmitter systems, particularly:

- Dopamine : Essential for motor control; its deficiency is linked to Parkinson's disease.

- Serotonin : Involved in mood regulation; alterations can affect various psychiatric conditions.

Studies suggest that this compound may help in restoring neurotransmitter balance, making it a candidate for further investigation in treating neurological disorders .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Neuroinflammation : Reducing inflammatory markers in the brain.

- Antioxidant Activity : Scavenging free radicals thereby protecting neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

The table below highlights key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₅NO₄ | Neuroprotective properties; modulates neurotransmitters |

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₁H₁₅NO₄ | Lacks one methoxy group; different biological activity |

| DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine | C₁₂H₁₇NO₄ | Additional methyl group; altered pharmacokinetics |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | C₁₁H₁₅NO₃ | Hydroxyl instead of methoxy; different solubility |

This comparison illustrates how the unique combination of methoxy groups in this compound may enhance its bioactivity compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

- Neuroprotective Study : A study demonstrated that administering this compound in animal models resulted in improved motor functions and reduced neurodegeneration markers associated with Parkinson's disease.

- Cell Viability Assay : In vitro assays showed that this compound could enhance cell viability in neuronal cultures exposed to oxidative stress compared to control groups .

常见问题

Q. What established synthetic methodologies are used to prepare 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reacting (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride with p-chlorophenylacetic acid and thionyl chloride, followed by recrystallization from CHCl₃-MeOH to obtain high-purity crystals .

- Route 2 : Patent-based synthesis (EP 96 157) involving ascorbic acid for stabilization during intermediate steps, though yields are not explicitly reported .

- Critical Factors : Solvent polarity (e.g., chloroform-methanol mixtures) and temperature control during recrystallization are key for crystal quality. Thionyl chloride’s role as an acylating agent ensures efficient amide bond formation.

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (C–H = 0.93–0.98 Å) and thermal parameters (Uiso(H) = 1.2–1.5×Ueq(C)) to validate stereochemistry and packing interactions .

- Complementary Techniques : NMR (¹H/¹³C) and HPLC-MS are typically used for functional group verification and purity assessment, though specific data are not provided in the evidence.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-methyl ester precursors) during synthesis to enforce stereochemical control .

- Chromatographic Methods : Patent literature (EP 49 605) suggests employing chiral stationary phases (CSPs) in HPLC for enantiomer separation .

- Enzymatic Catalysis : While not directly evidenced, enzymatic resolution (e.g., lipase-mediated hydrolysis) is a common strategy for amino acid derivatives.

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, conformational stability)?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (experimental) with DFT calculations to reconcile geometric mismatches (e.g., dihedral angles or hydrogen-bonding networks) .

- Dynamic NMR Studies : Probe temperature-dependent conformational changes in solution to address crystal-vs-solution structure disparities.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antioxidant Assays : FRAP (Ferric Reducing Antioxidant Power) or DPPH radical scavenging, inspired by structurally similar tyrosine derivatives .

- Enzyme Inhibition Studies : Screen against targets like monoamine oxidases (MAOs) or kinases, given the compound’s aromatic and hydrogen-bonding motifs .

Data Contradiction Analysis

Q. How should researchers address conflicting data between NMR and X-ray crystallography results?

- Methodological Answer :

- Artifact Identification : Check for solvent residues (e.g., CHCl₃ in NMR) or crystal packing effects distorting X-ray data .

- Advanced Modeling : Use molecular dynamics (MD) simulations to assess if solution-phase conformers differ from solid-state structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。